2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 433315-05-0
VCID: VC21491643
InChI: InChI=1S/C19H22N2O5S/c1-25-17-6-2-3-7-18(17)26-14-19(22)20-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
SMILES: COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.5g/mol

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

CAS No.: 433315-05-0

Cat. No.: VC21491643

Molecular Formula: C19H22N2O5S

Molecular Weight: 390.5g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide - 433315-05-0

Specification

CAS No. 433315-05-0
Molecular Formula C19H22N2O5S
Molecular Weight 390.5g/mol
IUPAC Name 2-(2-methoxyphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C19H22N2O5S/c1-25-17-6-2-3-7-18(17)26-14-19(22)20-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Standard InChI Key LBAAGDURWZCZJU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Canonical SMILES COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the acetamide backbone and the attachment of the various functional groups. Common methods might include:

  • N-Acetylation: A process where an amine is converted into an acetamide.

  • Sulfonation: The introduction of a sulfonyl group, which could involve reacting with a sulfonyl chloride.

  • Etherification: The formation of the methoxyphenoxy group might involve an etherification reaction.

Research Findings and Data

Given the absence of specific research findings on this compound, we can look at related compounds for insights:

CompoundBiological ActivityReferences
N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamideNot specified
2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamideAnticancer

Future Directions

  • Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high purity.

  • Biological Screening: Conducting in vitro and in vivo studies to assess its biological activity.

  • Structural Modifications: Exploring modifications to enhance its pharmacokinetic and pharmacodynamic properties.

Given the limitations in the current literature, these steps would be crucial in advancing our understanding of this compound.

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